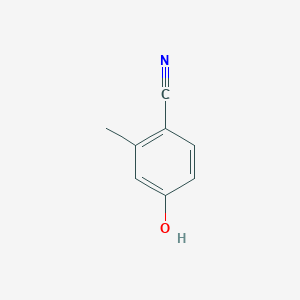![molecular formula C7H7NOS B169262 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one CAS No. 14470-51-0](/img/structure/B169262.png)
5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one
概要
説明
“5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one” is a chemical compound . It is a derivative of thienopyridine, which is a heterocyclic compound containing a thiophene and a pyridine ring .
Synthesis Analysis
The synthesis of “5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one” derivatives has been reported in the literature . For example, it has been synthesized as an impurity standard for Clopidogrel, an antiplatelet medication .Molecular Structure Analysis
The molecular structure of “5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one” derivatives has been analyzed in several studies . For instance, the compound “(2S)- (2-Chlorophenyl) (6,7-dihydrothieno [3,2-c]pyridin-5 (4H)-yl)acetate” has a molecular formula of C15H14ClNO2S .Physical And Chemical Properties Analysis
The physical and chemical properties of “5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one” derivatives have been reported . For example, the compound “(2S)- (2-Chlorophenyl) (6,7-dihydrothieno [3,2-c]pyridin-5 (4H)-yl)acetate” has a molecular weight of 344.26 .科学的研究の応用
Molecular Structure and Bonding
- The dihydrothieno[2,3-b]pyridine structure exhibits unique molecular characteristics, such as planarity in the dihydrothieno[2,3-b]pyridine moiety and specific intermolecular hydrogen bonding, contributing to its distinct chemical properties (Rodríguez et al., 1998).
Nitric Oxide Synthase Inhibition
- Some derivatives of dihydrothieno[2,3-c]pyridine, such as 5-substituted 7-amino-4,5-tetrahydrothieno[2,3-c]pyridines, have been found to be potent inhibitors of inducible and neuronal nitric oxide synthase, with potential therapeutic implications (Beaton et al., 2001).
X-ray Crystallographic Studies
- X-ray analysis has been used to understand the structural nuances of dihydrothieno[2,3-b]pyridine derivatives, aiding in the exploration of their chemical reactivity and potential applications (Klemm et al., 1999).
Synthetic Applications
- Dihydrothieno[2,3-c]pyridin-7(4H)-one derivatives have been utilized in various synthetic processes, including the synthesis of tricyclic derivatives, demonstrating their utility in organic synthesis (Goto et al., 1991).
Domino Reaction Synthesis
- The compound has been synthesized using a domino reaction, highlighting its versatility in chemical synthesis and potential for producing various chemical structures (Huang et al., 2012).
Key Intermediate in Drug Synthesis
- 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one, a derivative, is a key intermediate in the synthesis of Prasugrel, an antithrombotic drug, showcasing its role in pharmaceutical manufacturing (Pan Xian-hua, 2011).
Role in Biological Activities
- Various derivatives of dihydrothieno[2,3-c]pyridine have been synthesized and evaluated for different biological activities, with some showing potent effects and potential as lead molecules for future drug development (Sangshetti et al., 2014).
Safety And Hazards
特性
IUPAC Name |
5,6-dihydro-4H-thieno[2,3-c]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c9-7-6-5(1-3-8-7)2-4-10-6/h2,4H,1,3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPWXKFFXAOFCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618358 | |
| Record name | 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one | |
CAS RN |
14470-51-0 | |
| Record name | 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

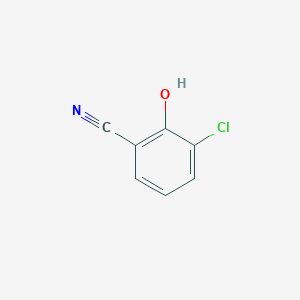


![6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one](/img/structure/B169185.png)
![Acetamide, N-[(2S)-oxiranylmethyl]-](/img/structure/B169186.png)
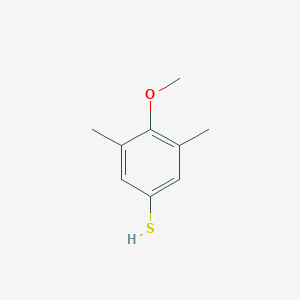
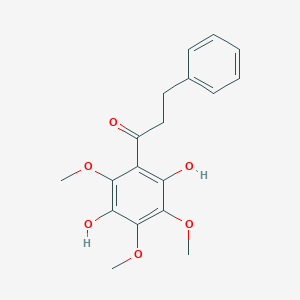
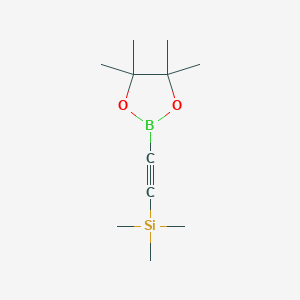
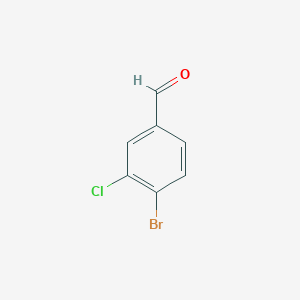
![Methyl 4-[(methoxymethyl)amino]benzoate](/img/structure/B169201.png)
![2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one](/img/structure/B169202.png)

![Ir(Mppy)3, Tris[2-(p-tolyl)pyridine]iridiuM(III)](/img/structure/B169205.png)
